7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline 7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline
Brand Name: Vulcanchem
CAS No.: 1904651-39-3
VCID: VC3031670
InChI: InChI=1S/C14H15F2N3/c1-19-8-10(7-18-19)11-5-9-3-2-4-17-13(9)6-12(11)14(15)16/h5-8,14,17H,2-4H2,1H3
SMILES: CN1C=C(C=N1)C2=C(C=C3C(=C2)CCCN3)C(F)F
Molecular Formula: C14H15F2N3
Molecular Weight: 263.29 g/mol

7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

CAS No.: 1904651-39-3

Cat. No.: VC3031670

Molecular Formula: C14H15F2N3

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline - 1904651-39-3

CAS No. 1904651-39-3
Molecular Formula C14H15F2N3
Molecular Weight 263.29 g/mol
IUPAC Name 7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydroquinoline
Standard InChI InChI=1S/C14H15F2N3/c1-19-8-10(7-18-19)11-5-9-3-2-4-17-13(9)6-12(11)14(15)16/h5-8,14,17H,2-4H2,1H3
Standard InChI Key SAQRNRAEHFGOFK-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=C(C=C3C(=C2)CCCN3)C(F)F
Canonical SMILES CN1C=C(C=N1)C2=C(C=C3C(=C2)CCCN3)C(F)F

Chemical Identity and Basic Properties

Nomenclature and Identifiers

7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline represents a specialized heterocyclic compound with significant research applications. The compound is cataloged with various identifiers that facilitate its tracking and reference in scientific literature and databases.

ParameterValue
CAS Number1904651-39-3
Molecular FormulaC₁₄H₁₅F₂N₃
Molecular Weight263.29 g/mol
IUPAC Name7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydroquinoline
Standard InChIInChI=1S/C14H15F2N3/c1-19-8-10(7-18-19)11-5-9-3-2-4-17-13(9)6-12(11)14(15)16/h5-8,14,17H,2-4H2,1H3
Standard InChIKeySAQRNRAEHFGOFK-UHFFFAOYSA-N
SMILESCN1C=C(C=N1)C2=C(C=C3C(=C2)CCCN3)C(F)F
Canonical SMILESCN1C=C(C=N1)C2=C(C=C3C(=C2)CCCN3)C(F)F

This comprehensive identification system enables precise referencing of the compound across different chemical databases and research platforms . The standardized nomenclature ensures consistency in scientific communication and facilitates accurate reproduction of research findings.

Structural Characteristics

The compound features a tetrahydroquinoline scaffold that provides a rigid framework for the strategic positioning of functional groups. This basic structure is distinguished by several key characteristics:

  • A partially saturated quinoline core (tetrahydroquinoline) that serves as the central framework

  • A difluoromethyl (CHF₂) group at position 7, enhancing metabolic stability and modulating electronic properties

  • A 1-methyl-1H-pyrazol-4-yl substituent at position 6, contributing to specific binding interactions

  • A secondary amine (NH) as part of the tetrahydroquinoline ring system

The strategic positioning of these functional groups creates a three-dimensional arrangement that facilitates specific interactions with biological targets, particularly in the context of bromodomain inhibition. The difluoromethyl group is particularly noteworthy as it enhances metabolic stability while modulating the compound's lipophilicity and binding properties.

Synthesis and Manufacturing

Laboratory Scale Preparation

Laboratory scale preparation of this compound requires precise control of reaction conditions and careful purification procedures. A typical laboratory preparation might involve:

  • Step 1: Formation of the tetrahydroquinoline core through cyclization of an appropriately substituted aniline

  • Step 2: Introduction of the difluoromethyl group using appropriate fluorinating agents

  • Step 3: Coupling with 1-methyl-1H-pyrazole-4-boronic acid or similar reagents to introduce the pyrazole moiety

  • Step 4: Purification through column chromatography or preparative HPLC

The purification process typically employs reverse-phase HPLC with gradient elution using acetonitrile/water systems, often with 0.1% TFA as a modifier. This ensures high purity of the final compound, which is critical for its application in medicinal chemistry research .

Analytical Characterization

Accurate characterization of 7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is essential for confirming its structure and purity. Multiple analytical techniques are employed for this purpose:

  • NMR Spectroscopy: Provides information about the carbon-hydrogen framework and confirms the presence of key structural features

  • Mass Spectrometry: Confirms the molecular weight and fragmentation pattern, with characteristic MS m/z of 263.29 [M+H]⁺

  • HPLC: Assesses purity and retention characteristics

  • IR Spectroscopy: Identifies functional groups and bonding patterns

  • Elemental Analysis: Confirms elemental composition

These analytical methods collectively ensure the identity and purity of the compound, which is crucial for its reliable application in research settings .

Biological Activity and Applications

Role in Medicinal Chemistry

7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline serves as a critical intermediate in the development of bromodomain inhibitors, particularly those targeting the transcriptional regulator CBP/P300. This class of compounds has gained significant attention in medicinal chemistry due to their potential therapeutic applications in oncology and other disease areas .

The compound's importance is highlighted in its role as a precursor to more complex molecules like GNE-781, a highly potent and selective bromodomain inhibitor of CBP. These advanced compounds show promise in various therapeutic contexts, particularly in oncology research .

Anti-inflammatory Activity

The pyrazole moiety present in 7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline contributes to potential anti-inflammatory properties. Pyrazole derivatives are known for their role as cyclooxygenase (COX) inhibitors, making them candidates for anti-inflammatory drug development.

This anti-inflammatory potential adds another dimension to the therapeutic possibilities of compounds based on this scaffold, potentially extending their application beyond oncology to inflammatory disorders.

Structure-Activity Relationships

Key Structural Features and Their Significance

The structure of 7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline incorporates several key features that contribute to its biological activity and pharmaceutical relevance:

Structural FeatureFunctional Significance
Tetrahydroquinoline coreProvides a rigid scaffold that positions other functional groups optimally for target interaction
Difluoromethyl group (position 7)Enhances metabolic stability, modulates lipophilicity, and can participate in hydrogen bonding
1-methyl-1H-pyrazol-4-yl group (position 6)Contributes to specific binding interactions with target proteins, particularly in bromodomain pockets
Secondary amine in the tetrahydroquinolinePotential hydrogen bond donor in target binding

The strategic positioning of these groups creates a three-dimensional arrangement that facilitates specific interactions with biological targets, particularly in the context of bromodomain inhibition. Structure-activity relationship studies have shown that modifications to these key features can significantly impact potency and selectivity .

Comparison with Structural Analogs

Several structural analogs of 7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline have been developed, each with distinct properties and activities. Comparing these analogs provides insights into the structure-activity relationships of this compound class:

CompoundStructural DifferencesFunctional Implications
6-(Difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinolineFully aromatic isoquinoline core instead of tetrahydroquinolineIncreased rigidity, altered binding profile
GNE-049Complex derivative with additional pyrazolo[4,3-c]pyridine and acetyl groupsEnhanced target selectivity, modified pharmacokinetic properties
GNE-781Advanced derivative with additional functional groupsHigher potency (TR-FRET IC₅₀ = 0.94 nM) and selectivity (BRD4(1) IC₅₀ = 5100 nM)

These comparisons highlight how subtle structural modifications can significantly impact biological activity, pharmacokinetic properties, and target selectivity. The tetrahydroquinoline scaffold of the title compound provides a versatile platform for structural elaboration to optimize various pharmaceutical properties .

Current Research and Applications

Role in Epigenetic Regulation

Recent research has highlighted the significance of 7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline and its derivatives in epigenetic regulation, particularly through the inhibition of bromodomain-containing proteins. The compound serves as a key intermediate in the development of inhibitors targeting CBP/P300, which are important epigenetic regulators involved in various cellular processes .

Research has shown that inhibitors derived from this compound can modulate gene expression patterns by interfering with the interaction between bromodomains and acetylated histones. This mechanism has potential applications in multiple therapeutic areas, particularly in oncology where dysregulated epigenetic processes contribute to disease progression .

Advanced Derivatives and Their Properties

Several advanced derivatives of 7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline have been developed, each with optimized properties for specific applications:

  • GNE-781: A highly potent and selective CBP bromodomain inhibitor with TR-FRET IC₅₀ = 0.94 nM and excellent selectivity over BRD4(1) (IC₅₀ = 5100 nM). This compound demonstrates good in vivo pharmacokinetic properties in multiple species and shows antitumor activity in AML models .

  • GNE-049: A related compound with the molecular formula C₂₇H₃₂F₂N₆O₂ and molecular weight of 510.6 g/mol. This derivative incorporates additional functional groups that further enhance target interaction .

  • Compound 19 (GNE-781): An advanced derivative that displays dose-dependent decreases in Foxp3 transcript levels, suggesting potential immunomodulatory effects in addition to its anticancer properties .

These derivatives highlight the versatility of the tetrahydroquinoline scaffold and its potential for optimization to target specific biological processes and disease states.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator